

Application Notes and Protocols for the Extraction and Purification of Aeroplysinin-1

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Compound of Interest

Compound Name: *Aeroplysinin*

Cat. No.: *B1664394*

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Introduction

Aeroplysinin-1 is a brominated tyrosine-derived metabolite isolated from marine sponges, particularly from the Verongida order, including species like *Aplysina aerophoba*. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have highlighted its anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for further drug development.^{[1][2]} **Aeroplysinin-1** exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of the NF- κ B and PI3K/Akt pathways.

These application notes provide a comprehensive overview of the extraction and purification protocols for **aeroplysinin-1** from its natural source. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this valuable bioactive compound for further investigation.

Data Presentation

The following tables summarize quantitative data from various reported extraction and purification protocols for **aeroplysinin-1** from *Aplysina* sponges. These tables are designed for easy comparison of different starting materials, extraction solvents, and the resulting yields at various stages of the process.

Table 1: Extraction and Partitioning Yields of **Aeroplysinin-1**

Starting Material (Sponge Species)	Dry Weight (g)	Extraction Solvent	Crude Extract Yield (g)	Partitioning Fractions	Fraction Yield (g)	Reference
Aplysina aerophoba	1000	96% Ethanol	89	Petroleum Ether	6.2	[3] [4]
Ethyl Acetate	14.0	[3]				
Butanol	8.7					
Aplysina aerophoba	200	Methanol	13.5	-	-	
Aplysina aerophoba	8	Acetone	1.25	-	-	

Table 2: Purification Yields of **Aeroplysinin-1**

Starting Material (Crude/Fraction)	Initial Weight (g)	Purification Method	Final Aeroplysinin-1 Yield (mg)	Reference
Methanol Extract	13.5	Silica Gel Column Chromatography & Crystallization	40	
Acetone Extract	1.25	Sephadex LH-20 & Semi- preparative TLC	9.0	
Combined PE, EtOAc, BuOH Fractions	28.9	Flash Chromatography & Semi- preparative HPLC	Not specified for aeroplysinin-1 alone, but pure compounds were isolated.	

Experimental Protocols

The following are detailed methodologies for the extraction and purification of **aeroplysinin-1**.

Protocol 1: Extraction with Ethanol and Liquid-Liquid Partitioning

This protocol is adapted from studies on *Aplysina aerophoba*.

- Extraction: a. Weigh approximately 1 kg of fresh or frozen *Aplysina aerophoba* sponge. b. Cut the sponge into small pieces and place them in a suitable container. c. Add 96% ethanol to fully submerge the sponge material. d. Perform extraction using an ultrasonic bath for 15 minutes. Repeat this step five times. e. Combine the ethanolic extracts and filter to remove solid residues. f. Evaporate the solvent under reduced pressure to obtain the crude ethanolic extract.
- Liquid-Liquid Partitioning: a. Dissolve the crude ethanolic extract (approximately 89 g from 1 kg of sponge) in a mixture of water and methanol. b. Sequentially partition the extract with

petroleum ether, ethyl acetate, and n-butanol (3 x 500 mL each). c. Separate the layers and collect each solvent fraction. d. Evaporate the solvents from each fraction to obtain the petroleum ether, ethyl acetate, and butanol fractions. The fractions containing brominated compounds, including **aerophysinin-1**, are typically the petroleum ether, ethyl acetate, and butanol fractions.

Protocol 2: Extraction with Methanol and Silica Gel Chromatography

This protocol is based on the work of Binnewerg et al. (2020).

1. Extraction: a. Use 200 g of dried and powdered *Aplysina aerophoba*. b. Macerate the sponge material with methanol (1 L) three times for 36 hours each. c. Combine the methanol extracts and concentrate under reduced pressure to yield the crude extract.
2. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 80 x 5 cm). b. Dissolve the crude methanol extract (approximately 13.5 g) in a minimal amount of the initial mobile phase. c. Load the sample onto the silica gel column. d. Elute the column with a solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol (from 1:0 to 0:1 CHCl₃/MeOH). e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). f. Pool fractions containing **aerophysinin-1**.
3. Crystallization: a. Further purify the **aerophysinin-1** containing fractions by crystallization from chloroform to obtain white crystals of **aerophysinin-1** (approximately 40 mg).

Purification by Semi-Preparative HPLC

For final purification to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is recommended.

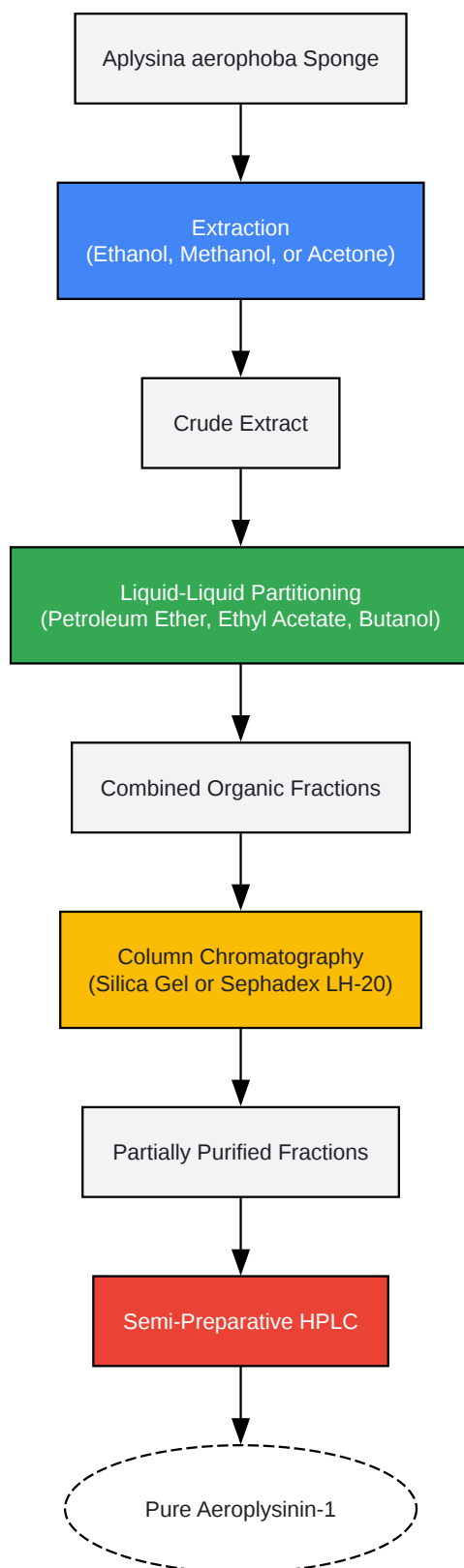
1. Sample Preparation: a. Dissolve the partially purified fractions containing **aerophysinin-1** in a suitable solvent, such as methanol or acetonitrile. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:

- Column: Synergi Polar-RP 80Å (250 × 4.6 mm, 4 µm) or a similar C18 semi-preparative column.
- Mobile Phase: A gradient of methanol or acetonitrile in water with 0.1% formic acid (FA).
- Flow Rate: Typically in the range of 1-5 mL/min for semi-preparative columns.
- Detection: UV detector at 254 nm or a Diode Array Detector (DAD) to monitor the elution profile.
- Injection Volume: Dependent on the column size and sample concentration.

3. Fraction Collection: a. Collect fractions corresponding to the **aerophysinin-1** peak. b. Combine the pure fractions and evaporate the solvent to obtain purified **aerophysinin-1**.

Visualizations

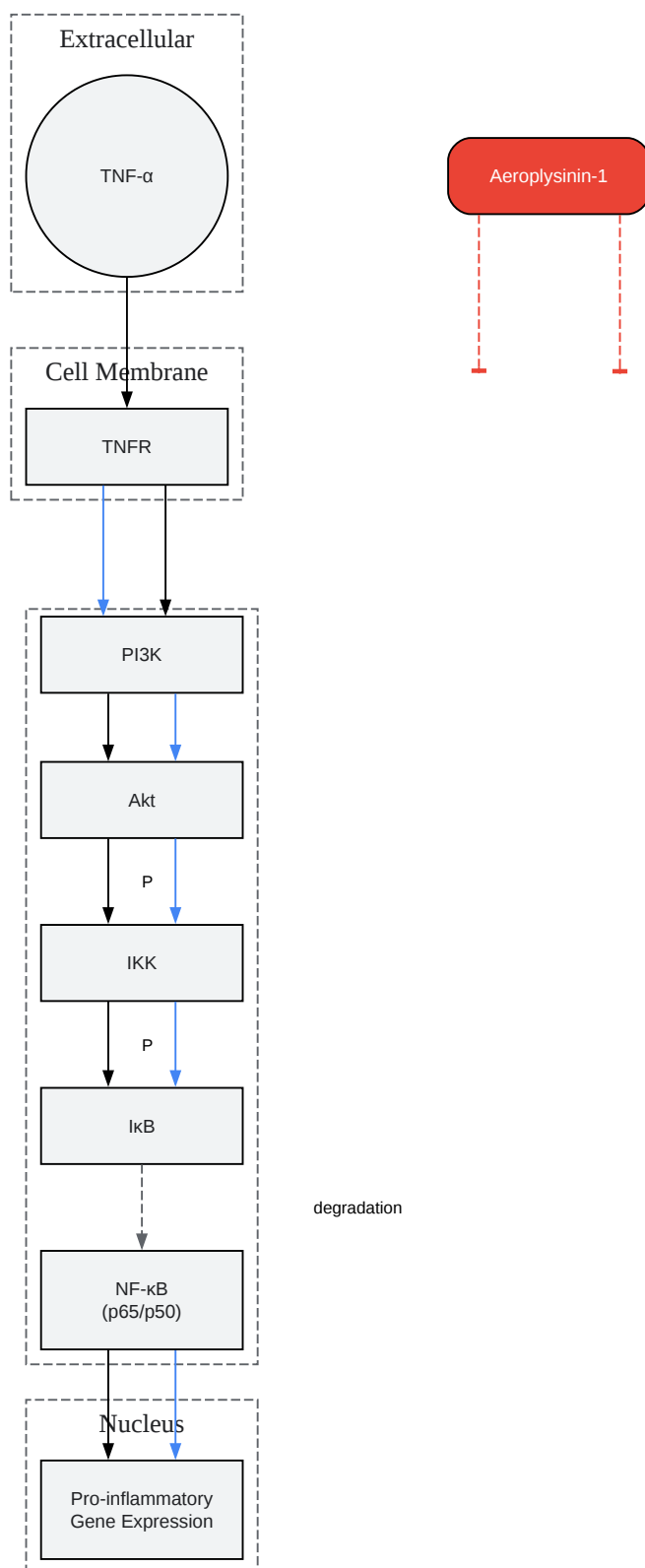
Experimental Workflow



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Caption: Workflow for **Aeroplysinin-1** Extraction and Purification.

Signaling Pathway Inhibition by Aeroplysinin-1



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Caption: **Aeroplysinin-1** inhibits NF- κ B and PI3K/Akt signaling.

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